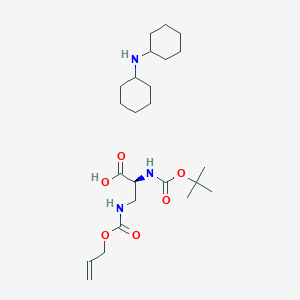

Boc-His(Mts)-OH (dicyclohexylammonium) salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

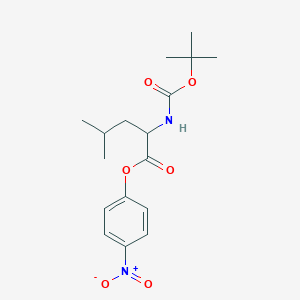

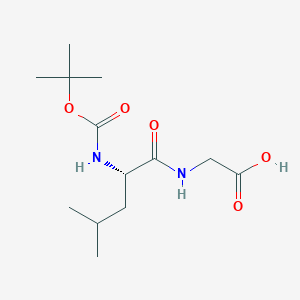

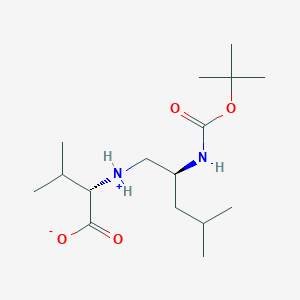

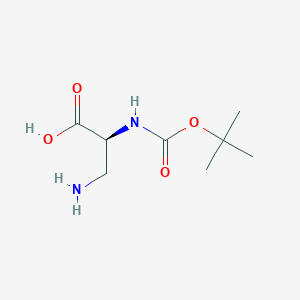

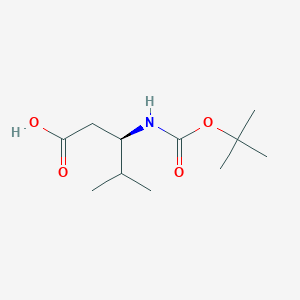

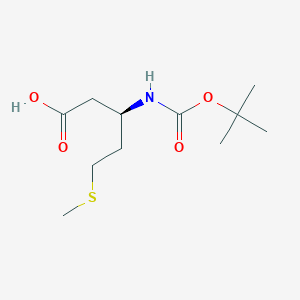

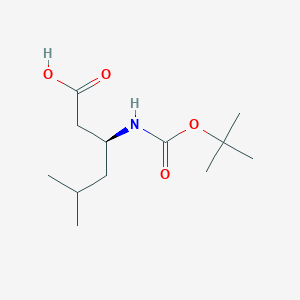

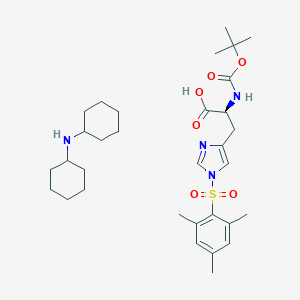

“Boc-His(Mts)-OH (dicyclohexylammonium) salt” is a chemical compound with the molecular formula C20H27N3O6S · C12H23N . It is used in proteomics research .

Molecular Structure Analysis

The SMILES string for this compound isC1CCC (CC1)NC2CCCCC2.Cc3cc (C)c (c (C)c3)S (=O) (=O)n4cnc (C [C@H] (NC (=O)OC (C) (C)C)C (O)=O)c4 . This provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

“Boc-His(Mts)-OH (dicyclohexylammonium) salt” has a molecular weight of 618.83 . The compound should be stored at a temperature of -20°C .科学的研究の応用

Gel Sculpture and Supramolecular Chemistry

A study by (Sahoo et al., 2012) highlights the creation of a non-polymeric supramolecular gel derived from simple organic salts, including those derived from tert-butoxycarbonyl (Boc)-protected L-amino acids. This gel demonstrates remarkable load-bearing, moldable, and self-healing properties, illustrating the material's potential in stress-bearing applications.

Photocatalysis and Environmental Applications

Research on (BiO)_2CO_3 (BOC)-based photocatalysts reviewed by (Ni et al., 2016) explores the material's suitability for various applications, including photocatalysis and environmental remediation. The enhancement of visible light-driven photocatalytic performance through various modification strategies indicates the potential of BOC and related materials in addressing pollution and energy conversion.

Supramolecular Tectons and Polymer Chemistry

(Silva et al., 2006) discusses the development of a new scorpionate ligand for the controlled solid-state organization of homometallic and heterometallic alkali metal coordination polymers. This research underscores the utility of such compounds in designing materials with tailored properties for various applications.

Organic Synthesis and Catalysis

(Kalita & Nicholas, 2005) demonstrates the use of Boc-protected hydroxylamine in the copper-catalyzed regioselective allylic hydroxyamination and amination of alkenes. This highlights the role of Boc-His(Mts)-OH derivatives in facilitating specific organic transformations, contributing to the synthesis of complex organic molecules.

Material Science and Engineering

(Alomar et al., 2013) explores the physical properties of deep eutectic solvents (DESs) synthesized using glycerol with different phosphonium and ammonium salts, including dicyclohexylammonium salts. The study provides insights into the potential of these materials in a wide range of industrial applications due to their diverse physical properties.

Molecular Gels and Organogelators

(Rojek et al., 2015) focuses on dicyclohexylammonium bromoacetate, a related organogelator that forms molecular gels with specific solvents. This research exemplifies the use of dicyclohexylammonium-based compounds in creating materials with unique properties such as gelation, relevant for various technological applications.

作用機序

Target of Action

The primary target of the compound “Boc-His(Mts)-OH (dicyclohexylammonium) salt” is amines in organic synthesis . The compound is used as a protecting group for amines, making them less reactive and thus easier to handle during the synthesis process .

Mode of Action

The compound acts as a protecting group for amines. The Boc (tert-butyl oxycarbonyl) group in the compound protects amines as carbamates . The protection mechanism involves the attack of the nucleophilic amine to the electrophilic anhydride . The carbonate leaving group can release CO2, providing a strong driving force for the reaction .

Biochemical Pathways

The compound affects the biochemical pathways involved in organic synthesis . By protecting amines, it prevents unwanted reactions that could occur due to the reactivity of amines . This allows for more controlled and efficient synthesis processes.

Result of Action

The result of the compound’s action is the protection of amines in organic synthesis . This allows for the synthesis of more complex compounds without unwanted side reactions. The Boc group can be removed with mild acid, making it a useful tool in synthesis .

Action Environment

The compound’s action, efficacy, and stability are influenced by the chemical environment in which it is used. For example, the Boc group is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation . It can be removed with mild acid, making it orthogonal to other key protecting groups .

将来の方向性

特性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O6S.C12H23N/c1-12-7-13(2)17(14(3)8-12)30(27,28)23-10-15(21-11-23)9-16(18(24)25)22-19(26)29-20(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-8,10-11,16H,9H2,1-6H3,(H,22,26)(H,24,25);11-13H,1-10H2/t16-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJUUIIJQTXJAD-NTISSMGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583406 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-1-(2,4,6-trimethylbenzene-1-sulfonyl)-L-histidine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-His(Mts)-OH (dicyclohexylammonium) salt | |

CAS RN |

105931-56-4 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-1-(2,4,6-trimethylbenzene-1-sulfonyl)-L-histidine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。